molecular formula C10H9BrFNO2 B11781796 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole

Cat. No.: B11781796
M. Wt: 274.09 g/mol
InChI Key: JQICHBKUCALUOM-UHFFFAOYSA-N
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Description

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms in the structure of this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of 2-fluorophenol with a brominated isoxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of hydroxylated or carboxylated products.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluorophenoxy)-5-methyl-1,3,4-thiadiazole
  • Ethyl (5-bromo-2-fluorobenzoyl)acetate

Uniqueness

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its isoxazole ring structure also contributes to its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

3-bromo-5-[(2-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H9BrFNO2/c11-10-5-7(15-13-10)6-14-9-4-2-1-3-8(9)12/h1-4,7H,5-6H2

InChI Key

JQICHBKUCALUOM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Br)COC2=CC=CC=C2F

Origin of Product

United States

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